Azepan-1-yl[1-(1,3-benzodioxol-5-ylmethyl)piperidin-3-yl]methanone
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Overview
Description
Azepan-1-yl[1-(1,3-benzodioxol-5-ylmethyl)piperidin-3-yl]methanone is a complex organic compound that features a unique structure combining azepane, benzodioxole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl[1-(1,3-benzodioxol-5-ylmethyl)piperidin-3-yl]methanone typically involves multiple steps, starting with the preparation of the core structures. The benzodioxole moiety can be synthesized through a Pd-catalyzed C-N cross-coupling reaction . The piperidine ring is often introduced via a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide . The final step involves the formation of the azepane ring, which is achieved through a series of cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-throughput reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl[1-(1,3-benzodioxol-5-ylmethyl)piperidin-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.
Scientific Research Applications
Azepan-1-yl[1-(1,3-benzodioxol-5-ylmethyl)piperidin-3-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Azepan-1-yl[1-(1,3-benzodioxol-5-ylmethyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets. In the context of its anticancer properties, it is believed to cause cell cycle arrest and induce apoptosis in cancer cells . This is achieved through the modulation of microtubule assembly, which disrupts the mitotic process and leads to cell death .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-propanol: Shares the benzodioxole moiety but differs in the rest of the structure.
Eutylone: Contains a benzodioxole group but has different functional groups and applications.
Uniqueness
Azepan-1-yl[1-(1,3-benzodioxol-5-ylmethyl)piperidin-3-yl]methanone is unique due to its combination of azepane, benzodioxole, and piperidine rings, which confer specific chemical and biological properties. Its ability to modulate microtubule assembly and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H28N2O3 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
azepan-1-yl-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C20H28N2O3/c23-20(22-10-3-1-2-4-11-22)17-6-5-9-21(14-17)13-16-7-8-18-19(12-16)25-15-24-18/h7-8,12,17H,1-6,9-11,13-15H2 |
InChI Key |
SKOTZEXQVSGLMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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